molecular formula C20H36N2 B14439753 N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine CAS No. 74474-34-3

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine

Katalognummer: B14439753
CAS-Nummer: 74474-34-3
Molekulargewicht: 304.5 g/mol
InChI-Schlüssel: ZMTRKGJMWGJBSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is an organic compound with a complex structure It belongs to the class of ethane-1,2-diamines, characterized by the presence of two amino groups attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 4-octylphenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are continuously monitored to maintain optimal conditions. The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N1,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Diethyl-N,N’-dimethylethylenediamine
  • N,N’-Diethylethylenediamine
  • N,N’-Dimethyl-N,N’-diethylethylenediamine

Uniqueness

N~1~,N~1~-Diethyl-N~2~-(4-octylphenyl)ethane-1,2-diamine is unique due to the presence of the 4-octylphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other ethane-1,2-diamines and contributes to its specific applications and reactivity.

Eigenschaften

CAS-Nummer

74474-34-3

Molekularformel

C20H36N2

Molekulargewicht

304.5 g/mol

IUPAC-Name

N',N'-diethyl-N-(4-octylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C20H36N2/c1-4-7-8-9-10-11-12-19-13-15-20(16-14-19)21-17-18-22(5-2)6-3/h13-16,21H,4-12,17-18H2,1-3H3

InChI-Schlüssel

ZMTRKGJMWGJBSM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)NCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.